molecular formula C28H26ClFN6O2S B12467287 N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide

N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide

Cat. No.: B12467287
M. Wt: 565.1 g/mol
InChI Key: ZEJNYABTVJUHIS-UHFFFAOYSA-N
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Description

N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a triazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and triazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of N-{4-[5-({2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing neuronal signaling and function .

Properties

Molecular Formula

C28H26ClFN6O2S

Molecular Weight

565.1 g/mol

IUPAC Name

N-[4-[5-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-4-fluorobenzamide

InChI

InChI=1S/C28H26ClFN6O2S/c1-34-26(19-7-11-23(12-8-19)31-27(38)20-5-9-22(30)10-6-20)32-33-28(34)39-18-25(37)36-15-13-35(14-16-36)24-4-2-3-21(29)17-24/h2-12,17H,13-16,18H2,1H3,(H,31,38)

InChI Key

ZEJNYABTVJUHIS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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